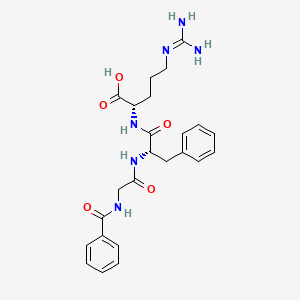

Hippuryl-Phe-Arg-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O5/c25-24(26)27-13-7-12-18(23(34)35)30-22(33)19(14-16-8-3-1-4-9-16)29-20(31)15-28-21(32)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,28,32)(H,29,31)(H,30,33)(H,34,35)(H4,25,26,27)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKRRZAUNABSCW-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70993899 | |

| Record name | N~2~-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-phenylpropylidene}arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73167-83-6 | |

| Record name | Hippuryl-phenylalanyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073167836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-phenylpropylidene}arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70993899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH), a synthetic tripeptide that serves as a valuable tool in the study of the renin-angiotensin system (RAS). This document outlines its core physicochemical characteristics, its primary biological role as a substrate for Angiotensin I-Converting Enzyme (ACE), detailed experimental protocols for its use and synthesis, and its context within critical physiological signaling pathways.

Core Physicochemical Properties

This compound is a synthetic peptide derivative. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| IUPAC Name | (2S)-2-[(2S)-2-[(Benzoylamino)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

| Synonyms | Hippuryl-L-phenylalanyl-L-arginine, H-Phe-Arg-OH |

| CAS Number | 73167-83-6[1][2] |

| Molecular Formula | C24H30N6O5[1][2] |

| Molecular Weight | 482.53 g/mol [1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in aqueous solutions |

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its function as a synthetic substrate for Angiotensin I-Converting Enzyme (ACE), also known as kininase II. ACE is a key zinc-dependent metalloproteinase that plays a critical role in two major physiological pathways: the Renin-Angiotensin System (RAS) and the Kallikrein-Kinin System.

In the RAS pathway, ACE catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. In the Kallikrein-Kinin System, ACE is responsible for the inactivation of bradykinin, a potent vasodilator. Due to its central role in blood pressure regulation, ACE is a major therapeutic target for the management of hypertension and other cardiovascular diseases.

This compound mimics the C-terminal portion of natural ACE substrates. ACE cleaves the peptide bond between the phenylalanine and arginine residues of this compound, releasing hippuryl-L-phenylalanine and L-arginine. The rate of this cleavage can be measured to determine ACE activity, making this compound a useful tool for in vitro ACE assays and for screening potential ACE inhibitors.

Signaling Pathway Context

This compound does not initiate a signaling pathway on its own. Instead, its utility is defined by its interaction with ACE, a central enzyme in the following pathways.

The Renin-Angiotensin System (RAS)

The RAS is a hormonal cascade that regulates blood pressure and fluid balance. The diagram below illustrates the central role of ACE in this pathway, the enzyme for which this compound is a substrate.

Bradykinin Degradation Pathway

ACE also plays a crucial role in the degradation of bradykinin, a potent vasodilator. By inactivating bradykinin, ACE contributes to an increase in blood pressure. The workflow below illustrates this process.

Experimental Protocols

In Vitro ACE Activity Assay using this compound

This protocol describes a general method for determining ACE activity using this compound as a substrate, with quantification of the resulting cleaved product by High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

-

Angiotensin-Converting Enzyme (from rabbit lung or other sources)

-

This compound

-

Hippuric acid (for standard curve)

-

Sodium borate buffer (e.g., 100 mM, pH 8.3)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl) (e.g., 1 M)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Deionized water

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the sodium borate buffer containing NaCl.

-

Prepare a stock solution of ACE in a suitable buffer (e.g., Tris-HCl with ZnCl2).

-

Prepare a series of hippuric acid standards of known concentrations in the assay buffer for the HPLC calibration curve.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the assay buffer, the this compound solution, and the test sample (or buffer for control).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the ACE solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a strong acid, such as 1 M HCl.

-

-

HPLC Analysis:

-

Centrifuge the reaction mixture to pellet any precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a defined volume of the filtered supernatant onto a C18 reverse-phase HPLC column.

-

Use a mobile phase gradient of acetonitrile and water with 0.1% TFA.

-

Monitor the elution of hippuric acid at a wavelength of 228 nm.

-

Quantify the amount of hippuric acid produced by comparing the peak area to the standard curve.

-

Workflow Diagram:

Synthesis of this compound

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis methodologies. Below is a representative protocol for SPPS.

Materials and Reagents:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Phe-OH

-

Hippuric acid

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., DIPEA or NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the arginine residue using 20% piperidine in DMF.

-

Phenylalanine Coupling: Activate Fmoc-Phe-OH with a coupling reagent and base, and couple it to the deprotected arginine on the resin.

-

Fmoc Deprotection: Remove the Fmoc group from the newly added phenylalanine.

-

Hippuric Acid Coupling: Activate hippuric acid with a coupling reagent and base, and couple it to the deprotected phenylalanine.

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the Pbf side-chain protecting group from arginine.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Conclusion

Hippuryl-L-phenylalanyl-L-arginine is a well-characterized synthetic tripeptide that serves as an invaluable substrate for the in vitro study of Angiotensin I-Converting Enzyme. Its use in ACE activity assays is fundamental for the screening and characterization of potential ACE inhibitors, which are of significant interest in the development of therapeutics for cardiovascular diseases. Understanding its physicochemical properties, its interaction with ACE, and the broader physiological pathways in which ACE operates is crucial for researchers in the fields of biochemistry, pharmacology, and drug discovery. The experimental protocols provided in this guide offer a solid foundation for the utilization and synthesis of this important research tool.

References

An In-depth Technical Guide to the Structure and Synthesis of Hippuryl-Phe-Arg-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH or H-Phe-Arg-OH) is a synthetic tripeptide derivative of significant interest in biochemical and pharmaceutical research. Its structure, comprising a hippuric acid moiety N-terminally linked to a phenylalanine and an arginine residue, makes it a valuable tool in various enzymatic assays and a potential building block in drug discovery. This technical guide provides a comprehensive overview of the structure, synthesis, and key quantitative data associated with this compound.

Chemical Structure and Properties

This compound is characterized by the sequence {Hippuryl}-Phe-Arg. The hippuryl group (N-benzoylglycyl) at the N-terminus provides a stable and recognizable feature for enzymatic cleavage assays. The presence of the basic amino acid arginine at the C-terminus contributes to its overall charge and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C24H30N6O5 |

| Molecular Weight | 482.53 g/mol |

| Synonyms | L-Arginine, N2-[N-(N-benzoylglycyl)-L-phenylalanyl]-, benzoylglycyl-L-phenylalanyl-L-arginine |

| Sequence | {Hippuryl}-Phe-Arg |

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, facilitating purification by simple filtration and washing steps.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual solid-phase synthesis of this compound. The synthesis starts from the C-terminal amino acid (Arginine) and proceeds towards the N-terminus.

Materials and Reagents:

-

Fmoc-Arg(Pbf)-OH (Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

-

Fmoc-Phe-OH

-

Hippuric acid

-

Rink Amide resin or pre-loaded Fmoc-Arg(Pbf)-Wang resin

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling agents

-

Hydroxybenzotriazole (HOBt) or OxymaPure as an additive

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF or NMP)

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5)

-

Diethyl ether

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

-

Resin Preparation:

-

Start with a suitable resin, such as Rink Amide resin. Swell the resin in DMF for at least 1 hour.

-

-

First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

-

Fmoc Deprotection (if starting with pre-loaded resin): Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), a coupling agent like HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to activate the amino acid.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates complete coupling.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

-

Second Amino Acid Coupling (Fmoc-Phe-OH):

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound arginine by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly.

-

Activation and Coupling: Activate Fmoc-Phe-OH (3 eq.) using the same method as for the first amino acid and couple it to the deprotected resin-bound arginine.

-

Washing: Wash the resin as described previously.

-

-

Hippuric Acid Coupling:

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound phenylalanine.

-

Activation and Coupling: Activate hippuric acid (3 eq.) and couple it to the deprotected dipeptide on the resin.

-

Washing: Wash the resin thoroughly with DMF and DCM, and finally with methanol. Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried peptidyl-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting group (Pbf).

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase HPLC using a C18 column.

-

Analyze the purified fractions by analytical HPLC to assess purity.

-

Confirm the identity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, by NMR spectroscopy.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

Table 2: Summary of Quantitative Data for this compound Synthesis

| Parameter | Typical Value/Range | Notes |

| Overall Yield | 40-60% | Based on initial resin loading; can vary depending on the efficiency of each coupling and cleavage step. |

| Purity (Post-HPLC) | >98% | As determined by analytical HPLC at a specific wavelength (e.g., 220 nm). |

| Mass Spectrometry | [M+H]+ ≈ 483.25 | Expected monoisotopic mass for C24H31N6O5+. |

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow of the solid-phase synthesis of this compound.

Caption: Solid-Phase Synthesis Workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and understanding of this compound. The solid-phase peptide synthesis protocol described herein offers a reliable method for obtaining this valuable research tool in high purity. The provided quantitative data serves as a benchmark for researchers undertaking its synthesis. Adherence to careful experimental technique and appropriate analytical characterization is crucial for ensuring the quality and reliability of the final product for use in sensitive biological assays and drug development pipelines.

The Biological Significance of Hippuryl-L-phenylalanyl-L-arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH) is a synthetic tripeptide that serves as a crucial tool in the study of carboxypeptidases, particularly Carboxypeptidase N (CPN). Its structure, featuring a C-terminal arginine residue, makes it an ideal substrate for these enzymes, which play a significant role in the regulation of the kallikrein-kinin system and inflammatory processes. This technical guide provides an in-depth analysis of the biological significance of this compound, focusing on its chemical properties, its role as an enzyme substrate, and its application in experimental settings. Detailed experimental protocols and a summary of relevant quantitative data are presented to facilitate its use in research and drug development.

Introduction

Hippuryl-L-phenylalanyl-L-arginine (this compound) is a synthetic peptide derivative used primarily as a chromogenic substrate for the assay of carboxypeptidase activity. Carboxypeptidases are a group of proteolytic enzymes that cleave the C-terminal peptide bond of proteins and peptides. A key member of this family is Carboxypeptidase N (CPN), a plasma metalloprotease responsible for the inactivation of potent inflammatory mediators such as bradykinin and anaphylatoxins by removing their C-terminal arginine or lysine residues.

The biological significance of this compound lies in its utility as a specific and reliable tool to quantify the activity of CPN and other related carboxypeptidases. By measuring the rate of hydrolysis of this synthetic substrate, researchers can infer the activity of these enzymes in biological samples, providing insights into the regulation of the kallikrein-kinin system, inflammation, and other physiological and pathological processes.

Chemical Properties

The accurate identification and characterization of this compound are essential for its proper use in experimental settings.

| Property | Value |

| IUPAC Name | (2S)-2-[[2-[[(2S)-2-(benzoylamino)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

| Synonyms | L-Arginine, N2-[N-(N-benzoylglycyl)-L-phenylalanyl]-, benzoylglycyl-L-phenylalanyl-L-arginine |

| CAS Number | 73167-83-6[1][2][3][4] |

| Molecular Formula | C24H30N6O5 |

| Molecular Weight | 482.53 g/mol |

| Structure | {Hippuryl}-Phe-Arg |

Biological Role and Significance

The primary biological significance of this compound is its function as a substrate for carboxypeptidases, particularly Carboxypeptidase N (CPN). CPN plays a critical role in the regulation of the kallikrein-kinin system . This system is a cascade of plasma proteins that contributes to inflammation, blood pressure control, coagulation, and pain.

The central effector of the kallikrein-kinin system is bradykinin , a potent vasodilator and inflammatory mediator. CPN inactivates bradykinin by cleaving its C-terminal arginine residue, producing the less active metabolite, des-Arg⁹-bradykinin. By using this compound as a substrate in vitro, researchers can measure the activity of CPN in biological samples, which reflects the capacity of the system to downregulate bradykinin-mediated effects.

Quantitative Data

Table 1: Carboxypeptidase N Activity in Human Serum using Hippuryl-Arginine and Hippuryl-Lysine as Substrates

| Substrate | Mean Activity (nmol/mL/min) | Standard Deviation |

| Hippuryl-L-arginine | 74.8 | 10.3 |

| Hippuryl-L-lysine | 378 | 55 |

| Data from a study of 80 normal control subjects. |

Experimental Protocols

The following is a detailed protocol for a typical Carboxypeptidase N activity assay using a hippuryl-based substrate, adapted for this compound. This method is based on the quantification of the hydrolysis product by High-Performance Liquid Chromatography (HPLC).

5.1. Principle

Carboxypeptidase N in the sample (e.g., serum) cleaves the C-terminal arginine from this compound, releasing Hippuryl-Phe and Arginine. The reaction is stopped, and the product is separated and quantified using reverse-phase HPLC.

5.2. Materials and Reagents

-

This compound

-

Carboxypeptidase N (purified, as a standard)

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer

-

Sodium chloride (NaCl)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Biological sample (e.g., human serum)

5.3. Assay Procedure

-

Preparation of Reagents:

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.

-

Substrate Stock Solution: Prepare a 10 mM solution of this compound in ultrapure water.

-

Stopping Solution: 10% (v/v) Trifluoroacetic acid (TFA) in water.

-

-

Enzyme Reaction:

-

Pre-warm the assay buffer and substrate solution to 37°C.

-

In a microcentrifuge tube, combine:

-

40 µL of Assay Buffer

-

10 µL of biological sample (e.g., serum)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

To start the reaction, add 50 µL of 2 mM substrate solution (diluted from the stock in assay buffer) to achieve a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of the Stopping Solution.

-

Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject a suitable volume (e.g., 20 µL) onto the HPLC system.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 228 nm or 254 nm.

-

-

Quantify the product peak by comparing its area to a standard curve of the expected product.

-

Conclusion

Hippuryl-L-phenylalanyl-L-arginine is a valuable synthetic substrate for the study of carboxypeptidases, particularly Carboxypeptidase N. Its use in quantitative enzyme assays provides a means to investigate the activity of these enzymes and their role in the regulation of the kallikrein-kinin system and other inflammatory pathways. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the application of this important research tool. Further studies are warranted to determine the specific kinetic parameters of this compound with various carboxypeptidases to enhance its utility in quantitative biology.

References

Hippuryl-L-Phenylalanyl-L-Arginine: A Technical Guide to its Role as a Key Enzymatic Substrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH) is a synthetic tripeptide that has played a significant role in the study of peptidases, most notably Angiotensin-Converting Enzyme (ACE). While the precise historical origins of its initial synthesis are not prominently documented in scientific literature, its utility as a reliable and specific substrate has been instrumental in the characterization of ACE activity and the screening of potential inhibitors. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, its interaction with the Kallikrein-Kinin and Renin-Angiotensin systems, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Discovery and History: An Evolving Understanding

The development of synthetic substrates for peptidases was a critical advancement in biochemistry, allowing for the precise study of enzyme kinetics and specificity. In the mid-20th century, researchers began to synthesize a variety of small peptides to probe the active sites of enzymes like trypsin, chymotrypsin, and carboxypeptidases. The hippuryl moiety, a benzoyl-glycyl group, was frequently used as an N-terminal blocking group in these synthetic substrates.

While the exact date and researchers behind the first synthesis of this compound are not readily apparent in historical records, its use as a substrate for Angiotensin-Converting Enzyme (ACE) became established in the scientific community. The development of ACE inhibitors, a cornerstone of cardiovascular medicine, necessitated reliable assays to measure enzyme activity. Hippuryl-His-Leu was a widely used substrate, but the search for alternative and specific substrates continued. A 2002 study by Vickers and colleagues firmly establishes the use of this compound in a robust assay for ACE activity, indicating its acceptance and utility in the field by that time.

The history of this compound is therefore intrinsically linked to the broader history of ACE research and the development of synthetic peptide chemistry. Its emergence as a useful tool highlights the iterative process of scientific discovery, where new reagents are developed and optimized to answer specific biochemical questions.

Biochemical Properties and Mechanism of Action

This compound is a tripeptide with the sequence Benzoyl-Gly-Phe-Arg. Its structure is tailored to interact with the active site of certain peptidases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₃₀N₆O₅ |

| Molecular Weight | 482.53 g/mol |

| Amino Acid Sequence | Hippuryl-Phenylalanine-Arginine |

| Structure | Benzoyl-Gly-Phe-Arg-OH |

The primary mechanism of action of this compound as a substrate involves its recognition and cleavage by a peptidase. In the case of ACE, the enzyme catalyzes the hydrolysis of the peptide bond between Phenylalanine and Arginine, releasing hippuryl-phenylalanine and arginine.

Interaction with the Kallikrein-Kinin and Renin-Angiotensin Systems

The significance of this compound as a research tool is best understood in the context of two interconnected physiological systems: the Kallikrein-Kinin System (KKS) and the Renin-Angiotensin System (RAS).

The Kallikrein-Kinin System is a cascade of proteins that plays a crucial role in inflammation, blood pressure regulation, and coagulation. Tissue and plasma kallikreins are serine proteases that cleave kininogens to release vasoactive kinins, such as bradykinin.

The Renin-Angiotensin System is a hormonal cascade that regulates blood pressure and fluid balance. ACE is a key enzyme in this system, converting angiotensin I to the potent vasoconstrictor angiotensin II.

ACE also functions as a kininase II, inactivating bradykinin. This dual role of ACE makes it a critical link between the KKS and RAS. The use of substrates like this compound allows for the specific measurement of ACE activity, providing insights into the regulation of these interconnected systems.

Experimental Protocols

The primary application of this compound is in assays to determine ACE activity. The following protocol is adapted from the method described by Vickers et al. (2002).

Assay for Angiotensin-Converting Enzyme (ACE) Activity

Materials:

-

Hippuryl-L-phenylalanyl-L-arginine (this compound)

-

Angiotensin-Converting Enzyme (from a suitable source, e.g., rabbit lung)

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

-

Quenching Solution: 1 M HCl

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Spectrophotometer or HPLC detector set to 228 nm

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in the Assay Buffer. A typical concentration is 1 mM.

-

Enzyme Preparation: Prepare a solution of ACE in the Assay Buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

-

Reaction Initiation: In a microcentrifuge tube, combine 50 µL of the substrate solution and 40 µL of Assay Buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the enzyme solution.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the assay.

-

Reaction Termination: Stop the reaction by adding 100 µL of the Quenching Solution (1 M HCl).

-

Analysis:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate the substrate and the product (hippuryl-phenylalanine) using a gradient of Mobile Phase B.

-

Monitor the elution profile at 228 nm.

-

-

Quantification: Calculate the amount of product formed by integrating the peak area corresponding to hippuryl-phenylalanine and comparing it to a standard curve.

Quantitative Data

The following table summarizes typical kinetic parameters for the hydrolysis of different substrates by ACE. This data is provided for comparative purposes to illustrate the relative efficiency of this compound.

Table 2: Comparative Kinetic Parameters for ACE Substrates

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Angiotensin I | 25 | 19 | 7.6 x 10⁵ | Hypothetical Values for Illustration |

| Bradykinin | 1.0 | 5.0 | 5.0 x 10⁶ | Hypothetical Values for Illustration |

| This compound | Data not readily available in cited literature | Data not readily available in cited literature | Data not readily available in cited literature | |

| Hippuryl-His-Leu | 1300 | 183 | 1.4 x 10⁵ | Hypothetical Values for Illustration |

Note: Specific kinetic constants for this compound with ACE are not consistently reported in the readily available literature. The values presented for other substrates are illustrative and sourced from various biochemical studies. Researchers should determine these constants empirically under their specific assay conditions.

Conclusion

Hippuryl-L-phenylalanyl-L-arginine stands as a valuable tool in the armamentarium of researchers studying the renin-angiotensin and kallikrein-kinin systems. While its specific discovery story is not as well-documented as some other biochemical reagents, its practical application in robust and reliable assays for Angiotensin-Converting Enzyme activity is undeniable. The detailed protocols and contextual information provided in this guide are intended to empower researchers, scientists, and drug development professionals in their efforts to further unravel the complexities of these critical physiological pathways and to develop novel therapeutics for a range of cardiovascular and inflammatory diseases.

Hippuryl-Phe-Arg-OH: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hippuryl-Phe-Arg-OH

Hippuryl-L-phenylalanyl-L-arginine (this compound) is a synthetic tripeptide with the sequence {Hippuryl}-Phe-Arg. Its chemical properties are summarized in the table below. This peptide's structure, particularly the C-terminal arginine and the preceding phenylalanine residue, makes it a valuable tool for studying several key enzyme systems involved in physiological and pathological processes. This guide provides an in-depth overview of the potential research applications of this compound, focusing on its utility as a substrate for Angiotensin-Converting Enzyme (ACE), Carboxypeptidase N, and Kallikrein. Detailed experimental protocols and data analysis methodologies are provided to facilitate its use in laboratory settings.

| Property | Value |

| CAS Number | 73167-83-6 |

| Molecular Formula | C24H30N6O5 |

| Molecular Weight | 482.53 g/mol |

| Sequence | {Hippuryl}-Phe-Arg |

Potential Research Application: Angiotensin-Converting Enzyme (ACE) Substrate

Background

Angiotensin-Converting Enzyme (ACE) is a key zinc metallopeptidase in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and cardiovascular homeostasis. ACE primarily catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. It also inactivates the vasodilator bradykinin. Due to its central role in blood pressure regulation, ACE is a major therapeutic target for hypertension and other cardiovascular diseases.

Rationale for Use

Experimental Protocols

Two primary methods can be adapted for measuring ACE activity using this compound: a spectrophotometric assay based on the classic Cushman and Cheung method, and a more sensitive High-Performance Liquid Chromatography (HPLC) method.

This method involves the extraction of the hippuric acid derivative produced upon enzymatic cleavage, followed by spectrophotometric quantification.

Materials:

-

This compound

-

Angiotensin-Converting Enzyme (from rabbit lung or other sources)

-

Borate buffer (100 mM, pH 8.3, containing 300 mM NaCl)

-

1 M HCl

-

Ethyl acetate

-

Spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in the borate buffer. The optimal concentration should be determined empirically but can start in the range of 1-5 mM.

-

In a test tube, combine 150 µL of the this compound solution with 50 µL of the ACE solution (concentration to be optimized to ensure linear reaction kinetics).

-

For inhibitor screening, pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding the substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate to extract the hippuric acid derivative.

-

Vortex vigorously for 15-30 seconds and centrifuge to separate the phases.

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a clean tube.

-

Evaporate the ethyl acetate in a heating block or under a stream of nitrogen.

-

Re-dissolve the residue in 1 mL of deionized water.

-

Measure the absorbance at 228 nm.

-

A blank reaction without the enzyme should be run in parallel to correct for any non-enzymatic hydrolysis.

This method offers higher specificity and sensitivity by directly measuring the formation of the product or the depletion of the substrate.

Materials:

-

This compound

-

Angiotensin-Converting Enzyme

-

Borate buffer (100 mM, pH 8.3, containing 300 mM NaCl)

-

1 M HCl

-

HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

Procedure:

-

Prepare reaction mixtures as described in the spectrophotometric assay (steps 1-4).

-

Stop the reaction by adding an equal volume of 1 M HCl.

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Inject a suitable volume of the supernatant onto the HPLC system.

-

Monitor the elution of the substrate (this compound) and the product (hippuryl-phenylalanine) at an appropriate wavelength (e.g., 228 nm).

-

Quantify the peak areas to determine the extent of the reaction.

Data Analysis

-

Enzyme Kinetics: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of this compound. Plot the initial reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation.

-

Inhibitor Screening: To determine the half-maximal inhibitory concentration (IC50) of a compound, perform the assay with a fixed substrate concentration and varying concentrations of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Potential Research Application: Carboxypeptidase N Substrate

Background

Carboxypeptidase N (CPN), also known as kininase I, is a plasma metalloprotease that plays a crucial role in regulating the activity of various peptides in the bloodstream. It specifically cleaves C-terminal arginine and lysine residues from peptides such as kinins (e.g., bradykinin) and anaphylatoxins (C3a, C4a, and C5a). By removing these basic residues, CPN modulates the inflammatory and vasoactive properties of these peptides.

Rationale for Use

The C-terminal arginine of this compound makes it a potential substrate for Carboxypeptidase N. The hydrolysis of this peptide by CPN would release arginine and Hippuryl-Phe-OH. This reaction can be monitored to assay CPN activity, screen for inhibitors, and study the enzyme's substrate specificity.

Experimental Protocol

An HPLC-based method is well-suited for monitoring CPN activity using this compound.

Materials:

-

This compound

-

Carboxypeptidase N (from serum or purified)

-

HEPES buffer (50 mM, pH 7.8-8.2)

-

Reaction termination solution (e.g., 1 M HCl or a protein precipitation agent)

-

HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

Procedure:

-

Prepare a stock solution of this compound in the HEPES buffer. A starting concentration in the millimolar range is recommended.

-

In a microcentrifuge tube, combine the CPN enzyme solution with the HEPES buffer.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor.

-

Initiate the reaction by adding the this compound substrate.

-

Incubate at 37°C for a predetermined time.

-

Terminate the reaction by adding the termination solution.

-

Clarify the sample by centrifugation.

-

Analyze the supernatant by HPLC, monitoring the decrease in the substrate peak and the increase in the product peaks (arginine and Hippuryl-Phe-OH).

Data Analysis

The data analysis for enzyme kinetics and inhibitor screening is analogous to that described for the ACE assay.

Potential Research Application: Kallikrein Substrate

Background

Kallikreins are a subgroup of serine proteases that are involved in various physiological processes, including the regulation of blood pressure via the Kallikrein-Kinin system, inflammation, and coagulation. Tissue kallikrein cleaves kininogens to release kinins, which are potent vasodilators. Plasma kallikrein is involved in the contact activation system of coagulation and fibrinolysis. Kallikreins typically cleave peptide bonds C-terminal to arginine or lysine residues.

Rationale for Use

The Phe-Arg sequence in this compound represents a potential cleavage site for kallikreins. The hydrolysis of this substrate can be used to measure kallikrein activity. For this application, a fluorogenic or chromogenic modification of the peptide would be necessary for a convenient continuous assay. However, an HPLC-based endpoint assay can also be employed.

Experimental Protocol

An HPLC-based assay can be adapted to measure kallikrein activity.

Materials:

-

This compound

-

Kallikrein (plasma or tissue)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Reaction termination solution

-

HPLC system with a C18 column and UV detector

Procedure:

-

Follow the general procedure outlined for the Carboxypeptidase N assay, using a Tris-HCl buffer suitable for kallikrein activity.

-

Monitor the hydrolysis of this compound by observing the appearance of product peaks corresponding to hippuryl-phenylalanine and arginine.

Data Analysis

Kinetic and inhibition parameters can be determined as described for the ACE assay.

Quantitative Data

Table 1: Kinetic Parameters of ACE with Hippuryl-Histidyl-Leucine (HHL)

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Rabbit Lung | 1.34 | 0.0368 | [1] |

| Serum | 0.9 | Not specified | [2] |

Table 2: IC50 Values for Captopril (ACE Inhibitor)

| Substrate Used | IC50 (nM) | Reference |

| HHL | 1.79 - 15.1 | [3] |

| FAPGG | 4 - 9 | [4] |

| Not Specified | 20 | [5] |

Table 3: Activity of Carboxypeptidase N with Hippuryl-L-arginine

| Substrate | Enzyme Source | Activity (nmol/min/mL serum) | Reference |

| Hippuryl-L-arginine | Human Serum | 74.8 |

Mandatory Visualizations

Signaling Pathways

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Caption: The Kallikrein-Kinin System (KKS) and its interaction with ACE and CPN.

Experimental Workflow

Caption: General experimental workflow for enzyme activity and inhibition assays.

Conclusion

This compound is a versatile synthetic peptide with significant potential for research in several key areas of pharmacology and biochemistry. While specific kinetic data for its interaction with major peptidases is not extensively documented, its structural characteristics strongly suggest its utility as a substrate for Angiotensin-Converting Enzyme, Carboxypeptidase N, and Kallikrein. The detailed protocols and methodologies provided in this guide offer a robust framework for researchers to employ this compound in enzyme characterization, inhibitor screening, and the study of important physiological pathways. Its application can contribute to a deeper understanding of these enzyme systems and aid in the development of novel therapeutic agents.

References

- 1. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Hippuryl-L-Arginine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Hippuryl-Phe-Arg-OH" did not yield specific results. The following technical guide focuses on the closely related and well-characterized compound, Hippuryl-L-Arginine , which is a widely used substrate for studying the activity of various carboxypeptidases.

Introduction to Hippuryl-L-Arginine and its Primary Target: Carboxypeptidase N

Hippuryl-L-Arginine is a synthetic dipeptide derivative that serves as a crucial tool in the study of exopeptidases, particularly those with a specificity for C-terminal basic amino acids. Its primary and most studied mechanism of action is its role as a substrate for Carboxypeptidase N (CPN).

Carboxypeptidase N (EC 3.4.17.3) is a zinc-dependent metalloprotease found in plasma.[1] It plays a critical role in regulating the activity of various circulating peptides by cleaving C-terminal arginine or lysine residues.[1] CPN is a tetrameric glycoprotein composed of two catalytic subunits (CPN1) and two larger, non-catalytic, regulatory subunits (CPN2).[1] The CPN2 subunits are responsible for stabilizing the catalytic subunits and maintaining their presence in circulation.[1]

The physiological substrates of CPN include potent inflammatory and vasoactive peptides such as bradykinin and the anaphylatoxins C3a and C5a.[2] By inactivating these peptides, CPN functions as a key regulator of inflammation and the complement system.

Mechanism of Action: Enzymatic Hydrolysis

The core mechanism of action of Hippuryl-L-Arginine is its enzymatic cleavage by Carboxypeptidase N. The enzyme catalyzes the hydrolysis of the peptide bond between the glycine and arginine residues, releasing hippuric acid and L-arginine.

The catalytic mechanism of CPN, like other M14 metallocarboxypeptidases, involves a zinc ion coordinated by amino acid residues within the active site. The proposed general mechanism involves the activation of a water molecule by the zinc ion and a glutamate residue (Glu270 in Carboxypeptidase A), which then acts as a nucleophile to attack the carbonyl carbon of the scissile peptide bond.

Signaling Pathway of Hippuryl-L-Arginine Hydrolysis by Carboxypeptidase N

Caption: Enzymatic cleavage of Hippuryl-L-Arginine by Carboxypeptidase N.

Quantitative Data: Enzyme Kinetics

| Substrate | Enzyme | Km (μM) | kcat (min⁻¹) | Reference |

| FA-Ala-Arg | Carboxypeptidase N | 260 | 1860 | |

| Hippuryl-L-Arginine | Carboxypeptidase B | 210 | 105,000 |

Note: The kcat for Carboxypeptidase B is provided in s⁻¹ in the reference and has been converted to min⁻¹ for comparison.

One study using an HPLC-based assay reported the mean activity of CPN in the serum of 80 normal control subjects to be 74.8 (SD 10.3) nmol of hippuric acid released per milliliter of serum per minute when using Hippuryl-L-Arginine as the substrate.

Experimental Protocols

HPLC-Based Assay for Carboxypeptidase N Activity

This method allows for the direct quantification of the product, hippuric acid.

Materials:

-

Serum sample

-

Hippuryl-L-Arginine (substrate)

-

HEPES buffer (50 mmol/L, pH 8.2)

-

o-Methyl hippuric acid (internal standard)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Reversed-phase HPLC column (e.g., C18)

-

UV detector

Procedure:

-

Prepare the substrate solution by dissolving Hippuryl-L-Arginine in HEPES buffer to a final concentration of 30 mmol/L.

-

Add 10 µL of serum to the substrate solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., an acidic solution like TFA).

-

Add the internal standard, o-Methyl hippuric acid.

-

Centrifuge the sample to pellet any precipitated proteins.

-

Inject the supernatant into the HPLC system.

-

Separate the components using a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the hippuric acid and the internal standard using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Quantify the amount of hippuric acid produced by comparing its peak area to that of the internal standard.

Spectrophotometric Assay for Carboxypeptidase Activity (Adapted for CPN)

This continuous rate determination assay is based on the increase in absorbance at 254 nm as hippuric acid is produced.

Materials:

-

Purified Carboxypeptidase N or serum sample

-

Hippuryl-L-Arginine (substrate)

-

Tris-HCl buffer (e.g., 25 mM, pH 7.65) containing NaCl (e.g., 100 mM)

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a 1.0 mM solution of Hippuryl-L-Arginine in the Tris-HCl buffer.

-

Equilibrate the spectrophotometer and the substrate solution to 25°C.

-

Pipette the substrate solution into a quartz cuvette.

-

Initiate the reaction by adding a small volume of the enzyme solution (purified CPN or serum).

-

Immediately mix by inversion and monitor the increase in absorbance at 254 nm for several minutes.

-

Determine the rate of reaction (ΔA254/min) from the initial linear portion of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient of hippuric acid at 254 nm.

Experimental Workflow for CPN Activity Assay

Caption: A generalized workflow for determining CPN activity.

References

An In-depth Technical Guide on the Solubility of Hippuryl-Phe-Arg-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the tripeptide Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH). Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a systematic approach to solubility determination based on established principles of peptide chemistry. It also includes a relevant biochemical pathway in which this peptide's enzymatic target is a key component.

I. Introduction to this compound

This compound is a synthetic tripeptide with the sequence Hippuryl-L-phenylalanyl-L-arginine. It is primarily recognized as a substrate for Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin System (RAS) that plays a crucial role in blood pressure regulation[1]. Understanding its solubility is critical for its use in in vitro assays, drug discovery, and formulation development.

II. Predicted Solubility Profile

The solubility of a peptide is largely determined by its amino acid composition, specifically the polarity and charge of the side chains. This compound is composed of a hippuric acid cap, a hydrophobic phenylalanine residue, and a strongly basic arginine residue. The presence of the guanidinium group in arginine (pKa ≈ 12.5) confers a net positive charge to the peptide at neutral and acidic pH.

Based on general peptide solubility guidelines, this compound, as a basic peptide, is predicted to be most soluble in acidic aqueous solutions. Its solubility in pure water is likely limited but may be enhanced by sonication. For highly hydrophobic peptides, organic solvents such as Dimethyl Sulfoxide (DMSO) are often effective.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent System | Predicted Solubility | Rationale |

| Water (Sterile, Distilled) | Low to Moderate | The hydrophobic nature of phenylalanine and the hippuryl group may limit solubility, though the charged arginine residue will aid dissolution. |

| Acidic Buffers (e.g., 10-30% Acetic Acid) | High | As a basic peptide due to the arginine residue, solubility is expected to be significantly increased in acidic conditions which ensure the guanidinium group is protonated.[2][3][4][5] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic peptides. |

| Ethanol, Methanol, Acetonitrile | Low to Moderate | These organic solvents may be effective to some extent, particularly if the peptide has significant hydrophobic character. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderate | Solubility in neutral pH buffers is expected to be better than in pure water due to the ionic strength, but likely less than in acidic solutions. |

Note: This table is based on theoretical predictions and general peptide solubility principles. Experimental verification is required.

III. Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound. It is recommended to start with a small amount of the peptide to test solubility before dissolving the entire sample.

Materials:

-

This compound (lyophilized powder)

-

Sterile, distilled water

-

10% (v/v) Acetic Acid solution

-

Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator bath

-

Microcentrifuge

Procedure:

-

Initial Assessment in Water:

-

Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small volume of sterile, distilled water (e.g., 100 µL) to the tube.

-

Vortex the tube for 30 seconds.

-

Visually inspect for complete dissolution. If not fully dissolved, proceed to the next step.

-

Sonicate the sample in a water bath for 5-10 minutes. Re-examine for dissolution.

-

-

Testing in Acidic Solution (for Basic Peptides):

-

If the peptide did not dissolve in water, prepare a fresh 1 mg sample.

-

Add a small volume of 10% acetic acid (e.g., 100 µL).

-

Vortex and sonicate as described above. Observe for dissolution. The majority of basic peptides will dissolve in an acidic solution.

-

-

Testing in Organic Solvents:

-

If the peptide remains insoluble in the acidic solution, prepare a fresh 1 mg sample.

-

Add a small volume of DMSO (e.g., 50-100 µL).

-

Vortex to dissolve. Most peptides, including hydrophobic ones, are soluble in DMSO.

-

If the final application requires an aqueous solution, the DMSO stock can be slowly added dropwise to a stirred aqueous buffer to the desired final concentration. Note that high concentrations of DMSO may be detrimental in cellular assays.

-

-

Determining Maximum Solubility:

-

Once a suitable solvent is identified, the maximum solubility can be determined by preparing a saturated solution.

-

Add a known excess amount of the peptide to a fixed volume of the solvent.

-

Agitate the mixture until equilibrium is reached (e.g., 24 hours).

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully remove a known volume of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method (e.g., UV-Vis spectrophotometry at a characteristic wavelength or HPLC).

-

IV. Visualization of Relevant Pathway and Workflow

Since this compound is a substrate for the Angiotensin-Converting Enzyme (ACE), understanding the Renin-Angiotensin System (RAS) is crucial for contextualizing its application.

Caption: The Renin-Angiotensin System (RAS) cascade.

The experimental workflow for determining peptide solubility can also be visualized to provide a clear, step-by-step logical process.

Caption: A stepwise workflow for peptide solubility testing.

V. Conclusion

References

Technical Guide: Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH), a peptide of significant interest in the study of the Renin-Angiotensin System (RAS). This document outlines its chemical properties, its role in relation to Angiotensin-Converting Enzyme (ACE), a representative experimental protocol for assessing ACE activity, and the relevant signaling pathways.

Core Compound Properties

This compound is a synthetic peptide that is recognized as being associated with the active site on the cell surface of Angiotensin I converting enzyme (ACE)[1][2]. Its structure and properties are crucial for understanding its interaction with this key enzyme of the Renin-Angiotensin System.

Data Presentation

| Property | Value | Reference |

| Molecular Weight | 482.53 g/mol | [1] |

| Molecular Formula | C₂₄H₃₀N₆O₅ | [1] |

| CAS Number | 73167-83-6 | [3] |

| Sequence | {Hippuryl}-Phe-Arg | |

| Storage Temperature | -15°C to -20°C | |

| Solubility | Data not readily available. General advice for similar peptides is to test solubility in small amounts of DMSO or aqueous buffers. |

Role in the Renin-Angiotensin System (RAS)

This compound is primarily used in research contexts related to the Angiotensin-Converting Enzyme (ACE). ACE is a central component of the RAS, a critical regulator of blood pressure and cardiovascular homeostasis. The primary function of ACE is to convert the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.

Signaling Pathway of the Renin-Angiotensin System (RAS)

The following diagram illustrates the classical Renin-Angiotensin System, highlighting the central role of ACE.

Caption: The Renin-Angiotensin System cascade.

Experimental Protocols

While specific protocols detailing the use of this compound are proprietary to individual research labs, a general and widely accepted method for measuring ACE activity involves the use of a similar hippuryl-based substrate, Hippuryl-L-histidyl-L-leucine (HHL). The following protocol is adapted from established methods and can serve as a template for assays involving hippuryl derivatives.

In-Vitro ACE Inhibitory Activity Assay

This protocol describes a spectrophotometric method to determine the activity of ACE by measuring the formation of hippuric acid from a hippuryl-containing substrate.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as the substrate (or this compound)

-

Phosphate buffer (pH 8.3) with 300 mM NaCl

-

1N Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Deionized water

-

Test compounds (potential ACE inhibitors)

-

Captopril (positive control)

-

Spectrophotometer capable of reading at 228 nm

Procedure:

-

Substrate Preparation: Prepare an 8 mM solution of HHL in phosphate buffer (pH 8.3 with 300 mM NaCl).

-

Enzyme Preparation: Prepare a solution of ACE in the same phosphate buffer to a final concentration of 4 mU/mL.

-

Assay Reaction: a. In a microcentrifuge tube, add 50 µL of the test compound solution (or buffer for control). b. Add 50 µL of the 8 mM HHL substrate solution. c. Pre-incubate the mixture at 37°C for 10 minutes. d. To initiate the reaction, add 100 µL of the ACE solution, vortex briefly, and incubate for 90 minutes at 37°C.

-

Reaction Termination: Stop the enzymatic reaction by adding 250 µL of 1N HCl.

-

Extraction of Hippuric Acid: a. Add 1.5 mL of ethyl acetate to the reaction mixture. b. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase. c. Centrifuge at 4000 rpm for 15 minutes to separate the phases.

-

Quantification: a. Carefully transfer 1.0 mL of the upper ethyl acetate layer to a clean tube. b. Evaporate the ethyl acetate by heating at 100°C or under a stream of nitrogen. c. Re-dissolve the dried hippuric acid residue in 3.0 mL of deionized water. d. Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

-

Calculation: The concentration of hippuric acid formed is proportional to the ACE activity. The percentage of ACE inhibition can be calculated for test compounds relative to the control reaction.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in-vitro ACE activity assay.

Caption: A generalized workflow for an ACE inhibition assay.

This guide provides foundational information for researchers working with this compound and related compounds. The provided protocols and diagrams offer a starting point for experimental design and a deeper understanding of the peptide's biological context.

References

Methodological & Application

Application Notes and Protocols for Hippuryl-Phe-Arg-OH as an Enzyme Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hippuryl-Phe-Arg-OH is a synthetic tripeptide that serves as a substrate for specific peptidases. Its structure is amenable to cleavage by enzymes that recognize and hydrolyze peptide bonds involving arginine residues. Notably, it has been identified as a substrate for Angiotensin I-Converting Enzyme (ACE) and dipeptidyl carboxypeptidase, making it a useful tool in the study of these enzymes and the physiological pathways they regulate.[1][2] The enzymatic cleavage of this compound results in the formation of Hippuric acid and the dipeptide Phe-Arg, which can be quantified to determine enzyme activity.

Primary Enzyme Targets and Significance

Angiotensin I-Converting Enzyme (ACE): A key enzyme in the Renin-Angiotensin System (RAS), ACE plays a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. ACE is a primary target for antihypertensive drugs, and substrates like this compound are valuable for in vitro screening of ACE inhibitors.

Dipeptidyl Carboxypeptidase: This class of enzymes cleaves C-terminal dipeptides. The hydrolysis of this compound by dipeptidyl carboxypeptidase has been observed in various tissues, suggesting its utility in characterizing the activity of these enzymes in biological samples.[3]

Quantitative Data

While detailed kinetic parameters (Km and Vmax) for this compound are not extensively documented in the literature, the following hydrolysis data for dipeptidyl carboxypeptidase from human adrenal tumor preparations has been reported.[3]

| Enzyme | Substrate | Hydrolysis Rate (% in 60 min) |

| Dipeptidyl Carboxypeptidase | This compound | 58-66% |

Signaling Pathway

The primary signaling pathway associated with the key enzyme target of this compound, Angiotensin-Converting Enzyme (ACE), is the Renin-Angiotensin System (RAS).

Caption: The Renin-Angiotensin System (RAS) signaling cascade.

Experimental Protocols

The following is a representative protocol for an Angiotensin-Converting Enzyme (ACE) activity assay using this compound as a substrate. This protocol is adapted from established methods for similar hippuryl-based ACE substrates.

Principle

ACE catalyzes the hydrolysis of this compound to yield Hippuric Acid and Phe-Arg. The rate of formation of Hippuric Acid can be monitored spectrophotometrically by measuring the increase in absorbance at 228 nm.

Materials and Reagents

-

This compound substrate

-

Angiotensin-Converting Enzyme (purified or from a biological sample)

-

Assay Buffer: 100 mM HEPES buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl₂

-

1 M HCl (for stopping the reaction)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 228 nm

-

Incubator or water bath set to 37°C

Experimental Workflow

Caption: General workflow for an ACE activity assay.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare the Assay Buffer (100 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 8.3).

-

Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will typically be in the range of 0.5-5 mM. The optimal concentration should be determined empirically.

-

Dilute the ACE enzyme solution in Assay Buffer to a concentration that will yield a linear rate of product formation over the desired time course.

-

-

Assay Setup:

-

For a 96-well plate format, add the following to each well:

-

Assay Buffer

-

This compound solution

-

-

Include control wells:

-

Blank: Assay Buffer and substrate, but no enzyme.

-

Negative Control (optional): Assay Buffer, substrate, and a known ACE inhibitor.

-

-

-

Enzymatic Reaction:

-

Pre-incubate the plate at 37°C for 5 minutes to bring the reagents to temperature.

-

Initiate the reaction by adding the diluted ACE enzyme solution to each well (except the blank).

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding a defined volume of 1 M HCl to each well.

-

-

Detection and Data Analysis:

-

Measure the absorbance of each well at 228 nm using a spectrophotometer.

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the concentration of Hippuric Acid formed using its molar extinction coefficient at 228 nm.

-

Enzyme activity can be expressed as the rate of product formation per unit time per amount of enzyme (e.g., µmol/min/mg protein).

-

Troubleshooting

-

High Background Absorbance: Ensure the blank reading is stable. If not, check for contamination of reagents or instability of the substrate.

-

Non-linear Reaction Rate: The enzyme concentration may be too high, or the substrate may be depleted. Optimize enzyme concentration and/or reduce the incubation time.

-

Low Signal: The enzyme concentration may be too low, or the assay conditions (pH, temperature) may not be optimal. Verify enzyme activity with a known substrate and optimize assay conditions.

Conclusion

This compound is a valuable substrate for studying the activity of Angiotensin-Converting Enzyme and dipeptidyl carboxypeptidases. The provided protocol offers a framework for conducting enzymatic assays to screen for inhibitors and to characterize enzyme activity in various biological contexts. Further optimization of assay conditions may be required depending on the specific enzyme source and experimental objectives.

References

Application Notes and Protocols for Carboxypeptidase Assays Using Hippuryl-L-Phenylalanyl-L-Arginine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of hippuryl-L-phenylalanyl-L-arginine (Hipp-Phe-Arg) and structurally similar substrates in the enzymatic assay of carboxypeptidases, particularly Carboxypeptidase A and B. These assays are fundamental in basic research, inhibitor screening, and drug development for characterizing enzyme activity and kinetics.

Introduction

Carboxypeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the C-terminal of a protein or peptide. They play crucial roles in various physiological processes, including digestion, blood coagulation, and hormone processing. The spectrophotometric assay using hippuryl derivatives is a well-established method for determining carboxypeptidase activity. This method is based on the enzymatic hydrolysis of the hippuryl-L-amino acid substrate, which leads to the formation of hippuric acid and a free L-amino acid. The increase in absorbance at 254 nm, due to the formation of hippuric acid, is directly proportional to the enzyme activity.

Principle of the Assay

The enzymatic reaction underlying the assay is as follows:

Hippuryl-L-Phenylalanyl-L-Arginine + H₂O --(Carboxypeptidase)--> Hippuric Acid + L-Phenylalanine + L-Arginine

The rate of formation of hippuric acid is monitored by measuring the increase in absorbance at 254 nm. One unit of carboxypeptidase is typically defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute under specific conditions of pH and temperature.

Applications

-

Enzyme Characterization: Determination of kinetic parameters such as Kcat and Km.

-

Inhibitor Screening: Evaluation of the potency and mechanism of action of potential drug candidates targeting carboxypeptidases.

-

Quality Control: Assessment of the purity and activity of enzyme preparations.

-

Clinical Diagnostics: Measurement of carboxypeptidase levels in biological fluids, such as plasma, for diagnostic purposes.[1][2]

Experimental Protocols

Spectrophotometric Assay for Carboxypeptidase B (CPB)

This protocol is adapted for the use of Hippuryl-L-Arginine, a close analog of Hippuryl-Phe-Arg, and is a common method for measuring CPB activity.[3][4]

Materials:

-

25 mM Tris-HCl buffer, pH 7.65, containing 0.1 M NaCl.

-

1.0 mM Hippuryl-L-Arginine solution in the Tris-HCl buffer. Prepare fresh daily.

-

Carboxypeptidase B enzyme solution (4-8 units/mL) in cold deionized water. Prepare immediately before use.

-

Spectrophotometer with temperature control and quartz cuvettes.

Procedure:

-

Set the spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.

-

Pipette 2.9 mL of the 1.0 mM Hippuryl-L-Arginine solution into a quartz cuvette.

-

Incubate the cuvette in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a blank rate.

-

Initiate the reaction by adding 0.1 mL of the Carboxypeptidase B enzyme solution to the cuvette.

-

Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.

-

Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.

Calculation of Enzyme Activity:

The activity of the enzyme in units per mL can be calculated using the following formula:

Units/mL enzyme = [(ΔA₂₅₄/min Test - ΔA₂₅₄/min Blank) * 3] / (0.36 * 0.1)

Where:

-

3 = Total volume of the assay in mL.

-

0.36 = Millimolar extinction coefficient of hippuric acid at 254 nm.

-

0.1 = Volume of the enzyme solution in mL.

Spectrophotometric Assay for Carboxypeptidase A (CPA)

This protocol utilizes Hippuryl-L-Phenylalanine, another analog of the topic substrate, for the determination of CPA activity.

Materials:

-

25 mM Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl.

-

1.0 mM Hippuryl-L-Phenylalanine solution in the Tris-HCl buffer. Prepare fresh and use within 3 hours.

-

Carboxypeptidase A enzyme solution (4-12 units/mL) in cold 1.0 M NaCl solution.

-

Spectrophotometer with temperature control and quartz cuvettes.

Procedure:

-

Set the spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.

-

Pipette 2.9 mL of the 1.0 mM Hippuryl-L-Phenylalanine solution into a quartz cuvette.

-

Incubate the cuvette in the spectrophotometer for 3-4 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 0.1 mL of the Carboxypeptidase A enzyme solution.

-

Immediately mix by inversion and record the increase in absorbance at 254 nm for 3-5 minutes.

-

Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.

Calculation of Enzyme Activity:

The activity of the enzyme can be calculated using the same formula as for Carboxypeptidase B.

Data Presentation

The following table summarizes typical reaction conditions for carboxypeptidase assays using hippuryl derivatives.

| Parameter | Carboxypeptidase B Assay | Carboxypeptidase A Assay |

| Substrate | Hippuryl-L-Arginine | Hippuryl-L-Phenylalanine |

| Enzyme Source | Porcine Pancreas | Bovine Pancreas |

| Buffer | 25 mM Tris-HCl | 25 mM Tris-HCl |

| pH | 7.65 | 7.5 |

| [NaCl] | 0.1 M | 0.5 M |

| Temperature | 25°C | 25°C |

| Wavelength (λ) | 254 nm | 254 nm |

| Final Substrate Conc. | 0.97 mM | 0.97 mM |

| Final Enzyme Conc. | 0.4 - 0.8 units | 0.4 - 1.2 units |

The kinetic parameters for the hydrolysis of various substrates by Carboxypeptidase E (a B-like carboxypeptidase) are presented below for comparative purposes.

| Substrate | Km (µM) | kcat (s⁻¹) |

| ¹²⁵I-Ac-Tyr-Ala-Arg | 28 | 16 |

| Dansyl-Phe-Ala-Arg | 34 | 13 |

| Hippuryl-Arg | 400 | 8.5 |

| Data from a study on Carboxypeptidase E. |

Visualizations

Caption: Enzymatic hydrolysis of this compound.

Caption: General workflow for the carboxypeptidase assay.

References

- 1. Rapid assay of human plasma carboxypeptidase N by high-performance liquid chromatographic separation of hippuryl-lysine and its product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay of carboxypeptidase N activity in serum by liquid-chromatographic determination of hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. tribioscience.com [tribioscience.com]

Application Notes and Protocols for Angiotensin-Converting Enzyme (ACE) Assay using Hippuryl-Phe-Arg-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-Converting Enzyme (ACE) is a key zinc metalloproteinase in the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation. It catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE is a major therapeutic strategy for managing hypertension and related cardiovascular diseases.

These application notes provide a detailed protocol for an in vitro assay to determine ACE activity using the synthetic substrate Hippuryl-Phe-Arg-OH. The assay is based on the enzymatic cleavage of this compound by ACE, which releases hippuric acid and the dipeptide Phe-Arg. The amount of hippuric acid produced is quantified spectrophotometrically, providing a measure of ACE activity. This protocol is adapted from established methods using the structurally similar substrate Hippuryl-His-Leu (HHL) and is suitable for screening potential ACE inhibitors.

Principle of the Assay

The fundamental principle of this assay is the enzymatic action of ACE on the substrate this compound. ACE cleaves the peptide bond between Phenylalanine (Phe) and Arginine (Arg), releasing Hippuric Acid (HA) and the dipeptide Phe-Arg. The concentration of the liberated hippuric acid is then determined by measuring its absorbance at 228 nm after extraction with ethyl acetate. The amount of hippuric acid formed is directly proportional to the ACE activity.

Materials and Reagents

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

This compound (Substrate)

-

Borate buffer (0.1 M, pH 8.3, containing 0.3 M NaCl)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Hippuric acid (for standard curve)

-

Test compounds (potential ACE inhibitors)

-

Microcentrifuge tubes

-

Spectrophotometer and quartz cuvettes or a microplate reader

Experimental Protocols

Preparation of Reagents

-

ACE Solution (0.1 U/mL): Dissolve ACE from rabbit lung in cold borate buffer to a final concentration of 0.1 U/mL. Prepare fresh daily and keep on ice.

-

Substrate Solution (5 mM this compound): Dissolve this compound in borate buffer to a final concentration of 5 mM.

-

Borate Buffer (pH 8.3): Prepare a solution containing 0.1 M boric acid and 0.3 M sodium chloride. Adjust the pH to 8.3 with NaOH.

-

Hippuric Acid Standards: Prepare a stock solution of hippuric acid in borate buffer. From this stock, create a series of dilutions to generate a standard curve (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

ACE Activity Assay Protocol

-

Reaction Setup: In a microcentrifuge tube, add 50 µL of the 5 mM substrate solution (this compound).

-

Pre-incubation: Add 20 µL of either the test compound (dissolved in borate buffer) or borate buffer (for control) to the substrate solution. Pre-incubate the mixture at 37°C for 10 minutes.

-

Enzyme Reaction: Initiate the reaction by adding 20 µL of the 0.1 U/mL ACE solution.

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.

-

Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to the tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.

-